molecular formula C14H21N3O4 B3111409 5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate CAS No. 1823856-54-7

5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate

Cat. No.: B3111409
CAS No.: 1823856-54-7
M. Wt: 295.33
InChI Key: MUXUTZOSSCJPCS-UHFFFAOYSA-N
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Description

5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate is a complex organic compound belonging to the class of pyrazolopyrazines. These compounds are known for their diverse biological and medicinal properties, making them significant in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate typically involves multi-component reactions. One common method is a four-component reaction involving an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile . This reaction is carried out under specific conditions to ensure regio- and chemoselectivity, resulting in the formation of the desired pyrazolopyrazine derivative.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

5-O-tert-butyl 7-O-ethyl 6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4/c1-5-20-12(18)11-9-16(13(19)21-14(2,3)4)8-10-6-7-15-17(10)11/h6-7,11H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXUTZOSSCJPCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC2=CC=NN12)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate
Reactant of Route 3
5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate
Reactant of Route 4
5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate
Reactant of Route 5
5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate
Reactant of Route 6
5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate

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